molecular formula C10H8F4O3 B2375004 2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid CAS No. 2248283-48-7

2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid

Cat. No.: B2375004
CAS No.: 2248283-48-7
M. Wt: 252.165
InChI Key: MUJRMFHIPKIIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid typically involves the introduction of difluoromethyl and difluoroethoxy groups onto a benzoic acid core. One common method includes the use of difluoromethylation reagents and difluoroethoxy precursors under controlled conditions. The reaction often requires a catalyst, such as a metal-based catalyst, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, particularly in the development of enzyme inhibitors.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, where its stability and efficacy are advantageous.

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-5-(difluoromethyl)ben

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3,8-9H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJRMFHIPKIIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.